molecular formula C18H27N3O7S B2925808 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide CAS No. 872976-43-7

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

Cat. No. B2925808
M. Wt: 429.49
InChI Key: MTXIJXUWRDPDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves [2+2] Staudinger cycloaddition reactions of the imine (3,4-dimethoxybenzylidene)-(4-methoxyphenyl)-amine and ketenes derived from different acyl chlorides and Et3N . These monocyclic β-lactams were then cleaved by ceric ammonium nitrate (CAN) to give NH-monocyclic β-lactams, which in turn were converted to N-sulfonyl monocyclic β-lactams .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 1,3-oxazinan-2-yl group attached to a 3,4-dimethoxyphenylsulfonyl group via a methylene bridge. The other side of the oxazinan ring is attached to an isopropyl group via an oxalamide linkage.


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other sulfonyl compounds. For instance, the synthesis of similar compounds involves [2+2] Staudinger cycloaddition reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the potential of N-sulfonylalkylamines in reacting with ynamines to form heterocyclic compounds like 2H-1,2-thiazete 1,1-dioxides and other s,n-heterocycles. These reactions are significant for synthesizing novel organic compounds with potential applications in drug discovery and material science. The process involves electrocyclic ring opening and dimerization, demonstrating the complex chemical behavior of these compounds and their derivatives in organic synthesis (Tornus et al., 1995).

Peptide Synthesis Enhancements

The efficiency of N-triazinylammonium sulfonates in peptide synthesis has been explored, showcasing their role as "superactive esters". These compounds are valuable in both solution and solid-phase synthesis of peptides, including those with natural and unnatural amino acids. Their use yields high product purity and efficiency, crucial for advancing pharmaceutical research and development (Kolesińska et al., 2015).

Antimicrobial and Antiparasitic Applications

Compounds with structures similar to the specified molecule have demonstrated antimicrobial and antiparasitic activities. These activities highlight the potential of such compounds in developing new therapeutic agents. Their ability to serve as CNS depressants also opens avenues for neurological disorder treatments (Simon et al., 1981).

Photodynamic Therapy

Research into the photochemical reactions of related phenothiazine derivatives for phototoxic drug development indicates the potential for applications in photodynamic therapy. These findings suggest that similar compounds could be utilized in developing treatments for various diseases by exploiting their photodynamic properties (Bosca et al., 2006).

Polymer Science

The synthesis of novel comb-like polymers from isopropenyl-1,3,5-triazines, which could be structurally related to the compound , has been investigated. These polymers have potential applications in materials science, particularly in the development of high-performance polymers with unique physical properties, including thermal and mechanical stability (Kunisada et al., 1991).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7S/c1-12(2)20-18(23)17(22)19-11-16-21(8-5-9-28-16)29(24,25)13-6-7-14(26-3)15(10-13)27-4/h6-7,10,12,16H,5,8-9,11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXIJXUWRDPDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

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